molecular formula C9H19N3O3 B14361440 4-(Ornithylamino)butanoic acid CAS No. 94596-60-8

4-(Ornithylamino)butanoic acid

Cat. No.: B14361440
CAS No.: 94596-60-8
M. Wt: 217.27 g/mol
InChI Key: JIZSOEOHUREISK-UHFFFAOYSA-N
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Description

4-(Ornithylamino)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an amino group attached to the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ornithylamino)butanoic acid can be achieved through several methods. One common approach involves the reaction of ornithine with butanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, efficient catalysts, and advanced purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Ornithylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids.

Scientific Research Applications

4-(Ornithylamino)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Ornithylamino)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, affecting cellular processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Butanoic Acid: A simple carboxylic acid with similar structural features but lacking the amino group.

    Ornithine: An amino acid that shares the ornithyl group with 4-(Ornithylamino)butanoic acid.

Uniqueness

This compound is unique due to the presence of both the amino and carboxylic acid functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in research and industrial applications.

Properties

CAS No.

94596-60-8

Molecular Formula

C9H19N3O3

Molecular Weight

217.27 g/mol

IUPAC Name

4-(2,5-diaminopentanoylamino)butanoic acid

InChI

InChI=1S/C9H19N3O3/c10-5-1-3-7(11)9(15)12-6-2-4-8(13)14/h7H,1-6,10-11H2,(H,12,15)(H,13,14)

InChI Key

JIZSOEOHUREISK-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)NCCCC(=O)O)N)CN

Origin of Product

United States

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